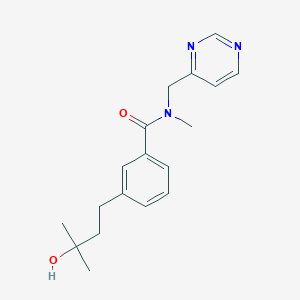

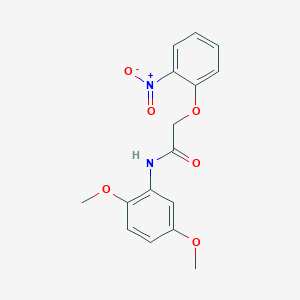

![molecular formula C13H21N2O2P B5568295 (1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related phosphinic acid compounds involves innovative methodologies, including one-pot reactions for efficient yield. For instance, 2-pyrrolidinylphosphinic acid and its homologues, which share structural similarities with the target compound, have been synthesized using a one-pot reaction from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite with a high yield of 90% (Xian-yun Jiao et al., 1994). Another synthesis approach for pyridine aminophosphinic acids, which are structurally related, involves the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate in the presence of bromotrimethylsilane (B. Boduszek, 2003).

Molecular Structure Analysis

Molecular and crystal structures of compounds closely related to the target molecule have been determined by X-ray diffraction analysis, highlighting the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity and chemical behavior of related phosphinic acids in acidic solutions have been studied, revealing insights into their cleavage mechanisms and the formation of secondary amines and phosphonic acids (B. Boduszek et al., 2006). Such studies are critical for understanding the chemical reactions and properties of phosphinic acid derivatives.

Physical Properties Analysis

The synthesis and characterization of compounds like 2-(2-pyridyl)ethyl group as a new type of protecting group in the synthesis of DNA via phosphoramidite intermediates highlight the importance of physical properties such as stability to alkali and acid conditions in the chemical applications of these molecules (S. Hamamoto et al., 1986).

Chemical Properties Analysis

The synthesis of new pyridine aminomethylphosphinic acids and their behavior in strong acid solutions, which involves the cleavage of pyridine aminophosphinic acids to form phenyl- or methylphosphonic acid and secondary pyridyl-alkylamines, offers significant insights into the chemical properties of these compounds. These reactions and their kinetics are crucial for understanding the chemical properties of aminophosphinic acids (B. Boduszek et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

- Synthesis of Homologues : A one-pot reaction for synthesizing 2-pyrrolidinylphosphinic acid from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite, also applicable for the preparation of piperidine and perhydroazepine homologues, was developed (Jiao et al., 1994).

Complexing Properties

Potentiometric and NMR Studies : A study on ethylenediamine-tetrakis-[methylene(phenylphosphinic)] acid and similar compounds, including piperidine [methylenephosphinio] acid, revealed insights into their dissociation and stability constants with various metal ions, as well as similarities to amino acids in NMR spectra (Lukeš et al., 1990).

Aminomethylenephosphinic Acids : Another study by Lukeš et al. (1992) on piperidinomethylphosphinic acid and similar compounds provided evidence of their strong acidity and low basicity, as well as lower stability constants of their complexes with various metal ions compared to acetic or phosphonic acid analogues (Lukeš et al., 1992).

Applications in Various Fields

Hydroaminomethylation : A study on hydroaminomethylation using a pyrrole-substituted phosphine ligand reported high activities and selectivities, indicating potential applications in catalysis (Hamers et al., 2009).

Antibacterial Properties : Research on pipemidic acid, a derivative of piromidic acid, demonstrated its effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in antibacterial treatments (Shimizu et al., 1975).

Propiedades

IUPAC Name |

piperidin-1-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-4-1-5-10-15)11-7-13-6-2-3-8-14-13/h2-3,6,8H,1,4-5,7,9-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMGXSLERYJGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)